molecular formula C9H17NO2 B14255354 1-(2-Ethoxyethyl)piperidin-4-one CAS No. 215228-85-6

1-(2-Ethoxyethyl)piperidin-4-one

Cat. No.: B14255354
CAS No.: 215228-85-6
M. Wt: 171.24 g/mol
InChI Key: FUJINXDLPBSOGS-UHFFFAOYSA-N
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Description

1-(2-Ethoxyethyl)piperidin-4-one is a chemical compound that belongs to the class of piperidinones Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Ethoxyethyl)piperidin-4-one can be synthesized through various methods. One common approach involves the reaction of piperidin-4-one with 2-ethoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyethyl)piperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Ethoxyethyl)piperidin-4-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyethyl)piperidin-4-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to achieve therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyethyl)piperidin-4-one
  • 1-(2-Methoxyethyl)piperidin-4-one
  • 1-(2-Propoxyethyl)piperidin-4-one

Uniqueness

1-(2-Ethoxyethyl)piperidin-4-one is unique due to its specific ethoxyethyl substituent, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, solubility, and biological activity compared to other similar compounds .

Properties

CAS No.

215228-85-6

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

1-(2-ethoxyethyl)piperidin-4-one

InChI

InChI=1S/C9H17NO2/c1-2-12-8-7-10-5-3-9(11)4-6-10/h2-8H2,1H3

InChI Key

FUJINXDLPBSOGS-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1CCC(=O)CC1

Origin of Product

United States

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